The molecule possesses a hinge-binding moiety commonly found in kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for developing drugs for cancer, inflammation, and other diseases . Further research is needed to determine if this specific compound can target specific kinases of therapeutic interest.
The structure incorporates several functional groups known to be beneficial for drug-likeness properties, such as the fluorine atom and the amide bond. These features can influence factors like absorption, distribution, metabolism, and excretion (ADME) in the body . Studying this compound could provide insights for medicinal chemists designing new drugs.
The structure of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide could be used in CADD studies to identify potential targets for its biological activity. In CADD, computational methods are used to virtually screen libraries of compounds for interaction with specific proteins or biological processes .
Acute Toxic